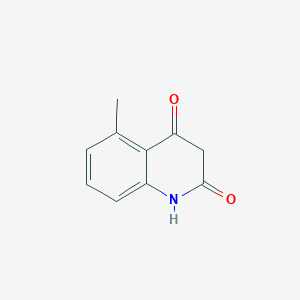

5-Methylquinoline-2,4(1H,3H)-dione

描述

Structure

3D Structure

属性

分子式 |

C10H9NO2 |

|---|---|

分子量 |

175.18 g/mol |

IUPAC 名称 |

5-methyl-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-7-10(6)8(12)5-9(13)11-7/h2-4H,5H2,1H3,(H,11,13) |

InChI 键 |

SERLBGBMESPVNT-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C(=O)CC(=O)NC2=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies for 5 Methylquinoline 2,4 1h,3h Dione and Its Derivatives

Classical and Established Synthetic Routes to Quinoline-2,4(1H,3H)-dione Systems

The foundational methods for constructing the quinoline-2,4(1H,3H)-dione core have been known for over a century and remain relevant in many synthetic applications. These classical routes often involve the condensation of anilines with β-ketoesters or related dicarbonyl compounds. quimicaorganica.orgjptcp.comwikipedia.org

One of the most prominent classical methods is the Conrad-Limpach-Knorr synthesis . quimicaorganica.orgwikipedia.orgscribd.com This reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org The regioselectivity of the initial condensation is temperature-dependent. At lower to moderate temperatures, the reaction favors the formation of a 4-quinolone derivative (Conrad-Limpach product) through the attack of the aniline's amino group on the keto-carbonyl of the β-ketoester. wikipedia.orgyoutube.com Conversely, at higher temperatures, the reaction can favor the formation of a 2-quinolone derivative (Knorr product) via initial reaction at the ester carbonyl. wikipedia.org For the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinoline-2,4(1H,3H)-diones, the Conrad-Limpach pathway is preferred. wikipedia.orgscribd.com The reaction proceeds through a Schiff base intermediate which then undergoes thermal cyclization. scribd.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yields of the cyclization step. wikipedia.org

Another established approach is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While traditionally used for synthesizing substituted quinolines, modifications of this method can be adapted for quinolinedione synthesis. However, the classical Friedländer synthesis often requires harsh conditions, such as high temperatures and the use of strong acids or bases, which can limit its applicability for complex or sensitive substrates.

These classical methods, while effective, often suffer from drawbacks such as the need for high reaction temperatures, long reaction times, and the use of hazardous reagents, which has prompted the development of more modern and sustainable alternatives. nih.gov

Modern and Sustainable Approaches for Quinolinedione Core Synthesis

In recent years, significant efforts have been directed towards developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of the quinolinedione scaffold. These modern approaches often utilize cascade reactions, advanced catalytic systems, and novel energy sources.

Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the synthesis of complex molecules like quinolinediones in a single operation, avoiding the isolation of intermediates. rsc.org Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more starting materials are combined in a one-pot reaction to form the final product, incorporating most or all of the atoms of the starting materials. rsc.org

Several MCRs have been developed for the synthesis of quinoline (B57606) derivatives, and these can be adapted for quinolinedione synthesis. rsc.org For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been reported for the efficient synthesis of polysubstituted quinolines without the need for a catalyst or additive. organic-chemistry.org While not directly yielding quinolinediones, such strategies highlight the potential of MCRs in building the core quinoline structure, which can then be further functionalized.

A one-pot synthesis of quinoline-fused spiro-quinazolinones has been developed from the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid as a promoter. nih.gov This reaction proceeds through a Friedländer condensation followed by an intramolecular cyclization. nih.gov Similarly, a one-pot method for the synthesis of 2,4-dichloroquinolines from an aromatic amine and malonic acid in the presence of phosphorus oxychloride has been reported, which could serve as a precursor for quinolinediones. researchgate.net

Metal-Catalyzed and Metal-Free Reaction Conditions

Both metal-catalyzed and metal-free reaction conditions have been extensively explored to improve the synthesis of quinolinediones. Transition metal catalysts, in particular, have been shown to be highly effective in promoting various bond-forming reactions. ias.ac.inias.ac.innih.gov

Metal-Catalyzed Reactions:

Palladium: Palladium catalysts are widely used in cross-coupling and cyclization reactions. For example, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed for the synthesis of quinolines. nih.gov

Copper: Copper catalysts are also frequently employed. A copper-catalyzed one-pot synthesis of substituted quinolines from anilines and aldehydes has been demonstrated, utilizing molecular oxygen as the oxidant. ias.ac.in Nanoparticles of copper oxide (CuO) have been used for the synthesis of quinoline-2,3-dicarboxylates. nih.gov

Other Metals: Other transition metals like nickel, zinc, rhodium, and ruthenium have also been used to catalyze the synthesis of quinoline derivatives under various conditions. ias.ac.innih.gov For example, a zinc(II) triflate-catalyzed reaction has been used for the preparation of 2,4-disubstituted quinolines. ias.ac.in

Metal-Free Reactions: The development of metal-free synthetic methods is highly desirable to avoid issues of metal contamination in the final products, particularly for pharmaceutical applications.

A metal-free, one-pot synthesis of quinazoline-2,4-diones has been achieved using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. acs.org

Visible light-induced cascade sulfonylation/cyclization under metal-free conditions has been developed to produce quinoline-2,4-dione derivatives. mdpi.com This method avoids the need for transition metal catalysts and photocatalysts, simplifying the reaction conditions and product purification. mdpi.com

Photochemical and Electrochemical Synthetic Strategies

Photochemical and electrochemical methods represent green and sustainable alternatives to traditional synthetic approaches, often allowing for reactions to be carried out under mild conditions.

Photochemical Synthesis: Visible light-mediated reactions are gaining significant attention as they are often efficient, selective, and environmentally friendly. mdpi.com

A visible light-induced cascade reaction has been developed for the synthesis of quinoline-2,4-dione derivatives in a metal-free and photocatalyst-free system at room temperature. mdpi.com The reaction is initiated by the light-induced generation of a sulfonyl radical. mdpi.com

Photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes has been shown to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org

Photochemical dearomative cycloadditions of quinolines with alkenes, enabled by photosensitization of Lewis acid-complexed substrates, have been reported to generate complex bicyclic scaffolds with high diastereoselectivity. nih.govacs.org

Electrochemical Synthesis: Electrochemical methods offer a powerful tool for organic synthesis, often providing high atom economy and avoiding the use of chemical oxidants or reductants.

An electrochemical method for the C3-thiolation of quinoline compounds has been developed, providing a direct conversion with simple and readily available starting materials. rsc.org

The electrochemical synthesis of quinazolinones has been achieved via an I2-catalyzed tandem oxidation in aqueous solution at room temperature. nih.govnih.govrsc.org This method utilizes water as an environmentally friendly solvent. nih.govnih.gov

Regioselective Functionalization and Derivatization of the Quinoline-2,4(1H,3H)-dione Nucleus

The functionalization of the pre-formed quinoline-2,4(1H,3H)-dione nucleus is a crucial strategy for accessing a diverse range of derivatives with tailored properties. Regioselective functionalization, which involves introducing substituents at specific positions of the quinoline ring, is of particular importance. nih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of quinolines. nih.gov This approach allows for the direct introduction of functional groups without the need for pre-functionalized substrates.

Research has shown the preparation of various functionalized quinoline-2,4-dione derivatives. For instance, 3-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-diones have been synthesized and further modified. researchgate.netnih.gov These compounds can be deacetylated and then oxidized to the corresponding aldehydes or carboxylic acids, demonstrating the potential for derivatization at the C3 position. nih.gov

The following table summarizes some examples of regioselective functionalization of the quinoline-2,4(1H,3H)-dione nucleus:

| Starting Material | Reagent/Catalyst | Position of Functionalization | Product | Reference |

| 3-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | Pyridinium (B92312) chlorochromate (PCC) | C3-substituent (alcohol to aldehyde) | 3-(4-formyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | nih.gov |

| 3-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | Jones reagent | C3-substituent (alcohol to carboxylic acid) | 3-(4-carboxy-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | nih.gov |

| Quinoline | Thiols, BF3·OEt2 (electrochemical) | C3 | 3-Thiolated quinolines | rsc.org |

Modifications at the Methyl Group of 5-Methylquinoline-2,4(1H,3H)-dione (if applicable)

Introduction of Heteroatom-Containing Substituents

The introduction of heteroatoms such as halogens, nitrogen, and sulfur onto the this compound framework significantly modifies its electronic properties and reactivity, providing handles for further functionalization.

The direct halogenation of the this compound nucleus, particularly at the C3 position, is a key transformation. The reaction of 4-hydroxy-2(1H)-quinolones with sulfuryl chloride is a common method to introduce a chlorine atom at the 3-position. clockss.org This process is generally carried out in a suitable solvent like dioxane at elevated temperatures. The resulting 3-chloro-5-methylquinoline-2,4(1H,3H)-dione is a versatile intermediate for subsequent nucleophilic substitution reactions. Similarly, bromination at the C3 position can be achieved using bromine in acetic acid. clockss.org

The introduction of nitrogen-containing functionalities, such as amino groups, is another critical modification. One common approach involves the reaction of 3-halo-5-methylquinoline-2,4(1H,3H)-diones with various primary or secondary amines. clockss.org These reactions are typically performed in a polar aprotic solvent like dimethylformamide (DMF). The synthesis of the parent 3-amino-5-methylquinoline-2,4(1H,3H)-dione can be accomplished by reacting the 3-chloro derivative with ammonia (B1221849) generated in situ. clockss.org An alternative route to 3-amino derivatives involves the reduction of 3-azidoquinoline-2,4(1H,3H)-diones, which are prepared from the corresponding 3-chloro compounds by reaction with sodium azide (B81097). clockss.org

Annulation and Construction of Fused Heterocyclic Systems

The this compound scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These annulation reactions typically involve the reaction of functionalized quinolinediones with binucleophiles, leading to the formation of new rings.

The construction of pyrazole-fused quinolines, such as pyrazolo[4,3-c]quinolines, often starts from 3-acyl-4-hydroxy-5-methylquinolin-2(1H)-ones. Reaction of these β-dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to cyclization and the formation of the pyrazole (B372694) ring.

Mechanistic Investigations of Chemical Transformations Involving 5 Methylquinoline 2,4 1h,3h Dione

Elucidation of Reaction Pathways and Catalytic Cycles

The formation and derivatization of the quinoline-2,4(1H,3H)-dione skeleton proceed through several distinct reaction pathways, including cascade reactions, multi-component reactions, and functional group interconversions.

Visible Light-Induced Cascade Sulfonylation/Cyclization: A metal-free, visible-light-induced cascade reaction has been developed for the synthesis of 3-sulfonylated quinoline-2,4-diones. The proposed pathway begins with the formation of a sulfonyl radical from sodium sulfinate under the influence of an eosin (B541160) Y photosensitizer. This radical adds to the alkyne moiety of a starting N-alkynoylaniline. The resulting vinyl radical intermediate undergoes a 6-endo-trig cyclization onto the carbonyl group, followed by an intramolecular cyclization onto the benzene (B151609) ring to construct the quinoline-2,4-dione framework. This cascade process efficiently builds the complex heterocyclic system in a single step. mdpi.com

Multi-component Reaction via Electrocyclic Ring Closure: Dihydroquinoline structures fused to a quinone core can be synthesized through a one-pot, three-component reaction of a benzoquinone (like embelin), an aromatic aldehyde, and an aniline (B41778), catalyzed by AgOTf. nih.gov The mechanism is believed to involve the initial formation of a Knoevenagel adduct between the benzoquinone and the aldehyde. nih.gov This is followed by a nucleophilic addition of the aniline to the adduct. The key step is a subsequent 6π-electrocyclic ring closure of the resulting intermediate, which, after tautomerization, yields the final dihydroquinoline product. nih.gov This pathway highlights the power of electrocyclization in constructing the quinoline (B57606) core.

Diazo-Transfer Reactions for C3-Functionalization: The C3 position of the quinoline-2,4-dione ring can be functionalized through a diazo-transfer reaction. rsc.org Starting from 4-hydroxy-quinolin-2-one precursors, treatment with methanesulfonyl azide (B81097) (MsN₃) and a base like triethylamine (B128534) (TEA) leads to the formation of 3-diazoquinoline-2,4(1H,3H)-diones. rsc.org This reaction provides a versatile handle for further chemical transformations at the C3 position. rsc.org

Nucleophilic Substitution Pathways: The derivatization of the quinoline-2,4-dione scaffold often involves nucleophilic substitution reactions, particularly at the C4 position. For instance, 4-chloro-substituted quinolin-2-ones can react with various nucleophiles. mdpi.com Treatment with thiourea (B124793) can lead to the formation of a 4-thiol or a quinoline-2,4-dithione, depending on the reaction conditions. mdpi.com Similarly, reactions with hydrazine (B178648) or sodium azide introduce hydrazino and azido (B1232118) groups, respectively, at the C4 position, opening pathways for further derivatization. mdpi.com

The table below summarizes the reaction conditions for the synthesis of various substituted quinoline-2,4-dione derivatives.

Table 1: Synthesis of Substituted Quinoline-2,4(1H,3H)-diones via Cascade Sulfonylation/Cyclization

| Product | Yield | Melting Point (°C) |

|---|---|---|

| 5-chloro-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione | 53% | 182–183 |

| 5-bromo-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione | 51% | 140–141 |

| 5-fluoro-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione | 77% | 135–136 |

| 1,3,6-trimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione | 72% | 174–175 |

Data sourced from MDPI mdpi.com

Characterization of Reaction Intermediates and Transition States

The identification of transient species is key to substantiating the proposed reaction mechanisms.

Radical Intermediates: In the visible-light-induced cascade reaction, the existence of a sulfonyl radical and a subsequent vinyl radical intermediate is a central tenet of the proposed mechanism. mdpi.com These highly reactive species drive the cyclization process that forms the quinoline ring system. mdpi.com

Diazo Compounds: The synthesis of 3-diazoquinoline-2,4(1H,3H)-diones involves a stable and characterizable diazo intermediate. rsc.org These compounds have been isolated and identified using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. For example, 5-Chloro-3-diazoquinoline-2,4(1H,3H)-dione has been characterized as a white solid. rsc.org These diazo compounds serve as versatile precursors for other functional groups. rsc.org

Knoevenagel Adducts: In the multi-component synthesis of dihydroquinolines, the formation of a Knoevenagel adduct is a critical initial step. nih.gov This intermediate, formed from the condensation of an active methylene (B1212753) compound and an aldehyde, is then attacked by an amine nucleophile to advance the reaction cascade toward the final heterocyclic product. nih.gov

Phosphazene Intermediates: The conversion of an azido group to an amine, for example in the synthesis of 4-amino-8-methylquinolin-2(1H)-thione, proceeds through a phosphazene (or iminophosphorane) intermediate. mdpi.com The reaction of the azide with triphenylphosphine (B44618) forms the phosphazene, which is then hydrolyzed under acidic conditions to yield the primary amine. mdpi.com

Kinetic and Thermodynamic Aspects of Quinoline-2,4(1H,3H)-dione Formation and Derivatization

While detailed quantitative kinetic and thermodynamic studies on 5-methylquinoline-2,4(1H,3H)-dione are not extensively reported, several qualitative observations from synthetic studies shed light on these aspects.

Influence of Reaction Conditions: The choice of catalyst, solvent, and temperature significantly impacts reaction rates and product yields, indicating kinetic control. In the multi-component synthesis of dihydroquinolines, a screen of conditions revealed that using silver triflate (AgOTf) as a catalyst and microwave irradiation could improve reaction efficiency compared to conventional heating with p-toluenesulfonic acid (pTSA). nih.gov The reaction of 2,4-dichloro-8-methylquinoline (B1596889) with thiourea demonstrates thermodynamic versus kinetic product control; using a 1:1 molar ratio in ethanol (B145695) yields 4-chloro-8-methylquinoline-2(1H)-thione, while increasing the thiourea ratio and using a higher boiling solvent like DMF leads to the double substitution product, 8-methyl-4-sulfanylquinoline-2(1H)-thione. mdpi.com

Tautomeric Equilibria: The quinoline-2,4(1H,3H)-dione system can exist in different tautomeric forms. The thione analogue, 4-chloro-8-methylquinoline-2(1H)-thione, was found to exist as a mixture of thiolactam and thiolactim tautomers in DMSO solution, with the thione form being predominant. mdpi.com This equilibrium is a thermodynamically controlled phenomenon influenced by the solvent and the electronic nature of the heterocyclic system.

Reaction Yields as an Indicator: The yields of derivatization reactions can provide insight into the thermodynamic favorability of the process. The direct thiation of 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide gives a relatively low yield of the corresponding thione, suggesting the reaction may not be as thermodynamically favorable or kinetically facile as other synthetic routes. mdpi.com In contrast, the visible-light-induced cascade cyclization produces various substituted quinoline-2,4-diones in moderate to good yields (51-77%), indicating that this pathway is a more efficient and favorable process under the specified conditions. mdpi.com

The table below presents data from a multi-component reaction, illustrating how the choice of reactants affects the yield, which is a reflection of the reaction's kinetic and thermodynamic profile.

Table 2: Synthesis of Dihydroquinoline Embelin Derivatives via Three-Component Reaction

| Aldehyde Substituent | Amine | Yield |

|---|---|---|

| 4-Nitro | Aniline | 80% |

| 4-Chloro | Aniline | 74% |

| 4-Bromo | Aniline | 62% |

| 4-Methyl Ester | Aniline | 81% |

| 3-Thiophene | Aniline | 83% |

Data sourced from MDPI nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylquinoline 2,4 1h,3h Dione Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Methylquinoline-2,4(1H,3H)-dione. It provides detailed information about the chemical environment of individual atoms.

While one-dimensional (1D) NMR provides initial data, complex structures often require two-dimensional (2D) NMR experiments for complete assignment. researchgate.net These techniques correlate signals from different nuclei, revealing their connectivity within the molecule.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, meaning they are typically on adjacent carbon atoms. sdsu.edu This helps to establish the connectivity of the hydrogen atoms within the quinoline (B57606) ring system and the methyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edu This is crucial for assigning the carbon skeleton of this compound. sdsu.eduresearchgate.net Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This provides information about the three-dimensional structure and conformation of the molecule. researchgate.net

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting NMR chemical shifts. mdpi.com The calculation of isotropic magnetic shielding tensors provides theoretical chemical shift values that can be compared with experimental data to confirm structural assignments. libretexts.orgwhiterose.ac.uk

The process involves:

Optimizing the molecular geometry of this compound using a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netcsic.es

Calculating the NMR shielding tensors for each nucleus in the optimized structure using methods like the Gauge-Including Atomic Orbital (GIAO) approach. whiterose.ac.ukrespectprogram.org

Converting the calculated shielding values to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). libretexts.org

These predicted chemical shifts can help resolve ambiguities in the experimental spectrum and provide a deeper understanding of the electronic structure of the molecule. mdpi.com Discrepancies between calculated and experimental values can sometimes indicate the presence of intermolecular interactions, such as hydrogen bonding, in the experimental sample. uncw.edu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups. For the related quinazoline-2,4(1H,3H)-dione scaffold, strong absorptions for the C=O groups are typically observed in the range of 1737-1636 cm⁻¹. tandfonline.com The N-H stretching vibration of the lactam ring would appear as a band around 3200-3100 cm⁻¹. tandfonline.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. scialert.net The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. mdpi.com

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. researchgate.net Non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule are also typically more Raman active. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis. psu.edutubitak.gov.tr

For a detailed analysis, the experimental vibrational frequencies can be compared with theoretical frequencies calculated using computational methods like DFT, which can aid in the precise assignment of each vibrational mode. researchgate.netmdpi.com

| Functional Group | Expected FT-IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3100 | Similar to IR, often weaker |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aliphatic C-H Stretch (Methyl) | <3000 | <3000 |

| C=O Stretch (Amide/Ketone) | 1740-1640 | Similar to IR |

| Aromatic C=C Stretch | 1600-1450 | Stronger than IR |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass of a compound, typically with an accuracy of a few parts per million (ppm). This allows for the determination of the exact molecular formula of this compound. By comparing the experimentally determined exact mass with the calculated mass for the proposed formula (C₁₀H₉NO₂), the elemental composition can be confirmed.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information about:

Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high precision.

Intermolecular interactions: The way the molecules pack together in the crystal lattice, including any hydrogen bonding or π-π stacking interactions, can be identified. nih.gov For related quinazoline-2,4(1H,3H)-dione derivatives, X-ray crystallography has been used to understand their binding modes with biological targets. rsc.org

The resulting crystal structure provides an unambiguous confirmation of the molecule's constitution and stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The quinoline ring system is a conjugated chromophore, and the presence of the carbonyl groups and the methyl group will influence the energies of these transitions and thus the wavelengths of maximum absorption (λ_max).

Studies on related quinoline derivatives have shown that the position and intensity of the absorption bands are sensitive to the substitution pattern on the ring. psu.edutubitak.gov.tr By analyzing the UV-Vis spectrum, insights into the extent of conjugation and the electronic properties of the this compound molecule can be gained.

Computational and Theoretical Chemistry Studies on 5 Methylquinoline 2,4 1h,3h Dione

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can accurately predict the optimized geometry and various electronic properties of a molecule. For 5-methylquinoline-2,4(1H,3H)-dione, DFT calculations would be the foundational step to understanding its molecular characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally implies higher reactivity. aimspress.com

For quinoline (B57606) derivatives, the HOMO is often distributed over the benzene (B151609) ring and the nitrogen atom, while the LUMO is typically located over the pyridinone ring. The introduction of a methyl group at the 5-position, an electron-donating group, would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted quinoline-2,4(1H,3H)-dione.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline scirp.org | -6.646 | -1.816 | 4.830 |

| Hypothetical this compound | ~ -6.5 | ~ -1.9 | ~ 4.6 |

Note: The values for this compound are hypothetical and for illustrative purposes only, based on general chemical principles. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show significant negative potential around the carbonyl oxygen atoms at positions 2 and 4, making them prime sites for electrophilic interaction. The nitrogen atom in the heterocyclic ring and the aromatic ring would also exhibit some negative potential. Conversely, the hydrogen atoms attached to the nitrogen and the methyl group would display positive potential.

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.

Chemical Hardness, Softness, and Electrophilicity Indices

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A "hard" molecule has a large energy gap, while a "soft" molecule has a small gap. Softness is the reciprocal of hardness.

Electronegativity (χ) : This is the power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons.

These descriptors are crucial for predicting the reactivity of this compound in various chemical reactions. researchgate.net The presence of the electron-donating methyl group would likely decrease its chemical hardness and increase its softness and nucleophilicity compared to the unsubstituted parent compound.

Table 2: Illustrative Global Reactivity Descriptors for a Hypothetical Molecule

| Parameter | Formula | Illustrative Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.3 eV |

| Chemical Softness (S) | 1 / (2η) | ~ 0.22 eV⁻¹ |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 4.2 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.8 eV |

Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.

Conformational Analysis and Intramolecular Rearrangements

The quinoline-2,4(1H,3H)-dione scaffold is largely planar. However, conformational analysis would be important to determine the preferred orientation of the methyl group at the 5-position and to investigate the potential for tautomerism. The molecule can exist in dione (B5365651), enol-keto, and dienol tautomeric forms. Computational studies can predict the relative stabilities of these tautomers, which is crucial for understanding its chemical behavior. scielo.br

Furthermore, studies on related quinoline-dione systems have explored potential intramolecular rearrangements. scielo.br While no specific rearrangements are documented for this compound, computational analysis could predict potential reaction pathways and the energy barriers associated with them, providing insight into its chemical stability and potential transformations under various conditions.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and validating the spectroscopic properties of molecules like this compound. d-nb.infonih.gov These theoretical calculations provide insights into the electronic structure and vibrational modes of the molecule, which directly correlate with experimentally observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the 1H and 13C NMR chemical shifts of quinoline derivatives. d-nb.info By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, researchers can compute the magnetic shielding tensors for each nucleus. dergipark.org.tr These calculated values, when compared with experimental data, can confirm the molecular structure and aid in the assignment of complex spectra. d-nb.inforesearchgate.net For instance, DFT calculations have been shown to achieve high accuracy, with a mean absolute error of less than 0.2 ppm for 1H and 2 ppm for 13C NMR predictions in related complex organic molecules. d-nb.info The chemical shifts are sensitive to the electronic environment of the nuclei, which is influenced by factors such as substituent effects and intramolecular interactions. uncw.edu

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculated frequencies and their corresponding intensities can be compared with experimental Fourier Transform Infrared (FT-IR) spectra to identify and assign characteristic vibrational bands. mdpi.comnih.gov For quinoline-dione systems, key vibrational modes include the C=O stretching frequencies of the dione moiety, C-N stretching vibrations within the quinoline ring, and various C-H bending and stretching modes. mdpi.com A good correlation between experimental and calculated FT-IR spectra provides strong evidence for the proposed molecular structure. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net The predicted λmax values for related quinoline derivatives have shown good agreement with experimental data, validating the chosen computational methodology. mdpi.com The electronic transitions observed in the UV-Vis spectrum, such as π→π* transitions, provide information about the electronic structure and conjugation within the molecule. dergipark.org.trbiointerfaceresearch.com

Below is a table summarizing typical experimental versus calculated spectroscopic data for related quinoline derivatives, illustrating the predictive power of computational methods.

| Spectroscopic Parameter | Experimental Value | Calculated Value | Reference |

| ¹H NMR (ppm) | 7.26 | 7.25 | d-nb.info |

| ¹³C NMR (ppm) | 77.06 | 77.10 | d-nb.info |

| IR (cm⁻¹) | 1668 | 1670 | mdpi.com |

| UV-Vis (λmax, nm) | 349 | 364.97 | mdpi.com |

Molecular Modeling and Docking Studies to Investigate Molecular Interactions

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a molecule to a target protein or macromolecule. nih.govnih.gov These studies are crucial for understanding the potential biological activity of compounds like this compound by elucidating their interactions at a molecular level. nih.gov

Molecular Docking: In a typical molecular docking study, a 3D model of the ligand (this compound) is placed into the binding site of a target protein. nih.govrsc.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. arxiv.org The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, docking studies of similar quinoline derivatives have identified hydrogen bonding with key amino acid residues like Asp1222 in the active site of certain kinases. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics simulations can be performed to study the dynamic stability of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the molecular interactions in a solvated environment. nih.gov These simulations can confirm the stability of the binding mode predicted by docking and provide insights into the flexibility of both the ligand and the protein. nih.gov

The insights gained from these computational studies can guide the design of new derivatives with improved binding affinity and selectivity. plos.org For instance, understanding the specific interactions between a quinoline derivative and its target can inform modifications to the molecular structure to enhance these interactions. plos.org

Below is an interactive data table summarizing typical interaction data obtained from molecular docking studies of quinoline derivatives with a protein target.

| Target Protein | Ligand | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| c-Met Tyrosine Kinase | Quinazoline-dione derivative | Asp1222, Met1160 | -8.5 | nih.gov |

| VEGFR-2 Tyrosine Kinase | Quinazoline-dione derivative | Asp1046, Cys919 | -9.2 | nih.gov |

| sEH | Quinazoline-based inhibitor | Arg405, Asp335 | -7.8 | arxiv.org |

| KDM4B protein | 2,4-diphenylquinoline | Not specified | Not specified | researchgate.net |

Investigation of Nonlinear Optical (NLO) Properties

Computational chemistry plays a significant role in the investigation and prediction of the nonlinear optical (NLO) properties of organic molecules. mdpi.comrsc.org Materials with large NLO responses are of great interest for applications in optoelectronics and photonics. mdpi.com

The NLO properties of a molecule are related to its response to a strong electromagnetic field, such as that from a laser. Key parameters include the first hyperpolarizability (β) and the third-order nonlinear susceptibility (χ(3)). pku.edu.cnrsc.org

Computational Prediction of NLO Properties: DFT calculations can be used to compute the NLO properties of molecules. researchgate.netmdpi.com By applying an external electric field in the calculations, the components of the hyperpolarizability tensor can be determined. researchgate.net These calculations can predict how the molecular structure influences the NLO response. For example, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to a large NLO response. mdpi.com

Studies on related quinoline derivatives have shown that they can possess significant NLO properties. mdpi.comrsc.org Theoretical calculations have indicated that intramolecular charge transfer, as revealed by Natural Bond Orbital (NBO) analysis, contributes to the NLO response. researchgate.net The calculated hyperpolarizability values for some quinoline derivatives have been found to be significantly higher than that of urea, a standard NLO material. nih.gov

The table below presents calculated NLO properties for some organic molecules, providing a reference for the potential NLO response of this compound.

| Molecule | First Hyperpolarizability (βtot) (a.u.) | Method | Reference |

| Urea | ~372 | DFT | nih.gov |

| 3-(4-acetylphenyl)quinoline | 1830 | B3LYP/6-311+G(2d,p) | researchgate.net |

| 3-(4-(methylthio)phenyl)quinoline | 2960 | B3LYP/6-311+G(2d,p) | researchgate.net |

| Dihydroquinolinone derivative | Not specified | DFT | rsc.org |

Structure Activity/property Relationship Sar/spr Studies of 5 Methylquinoline 2,4 1h,3h Dione Derivatives

Correlations Between Structural Modifications and Molecular Properties

The properties of quinoline-2,4(1H,3H)-dione derivatives can be significantly altered by making structural modifications to the core molecule. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to establish a correlation between structural features and biological activity. nih.govwalisongo.ac.id These studies utilize molecular descriptors that quantify various aspects of a molecule's structure to predict its activity. walisongo.ac.id

A key finding in the study of quinoline-2,4(1H,3H)-dione analogs is that the position of substituents on the benzene (B151609) ring of the quinoline (B57606) core dictates the nature of their biological activity. acs.org For instance, in the context of cannabinoid receptors, substitutions at the C5 or C8 positions of the quinoline-2,4(1H,3H)-dione scaffold tend to produce compounds with CB2R agonist activity. acs.org Conversely, substituents at the C6 or C7 positions typically result in antagonists for the same receptor. acs.org This suggests that 5-methylquinoline-2,4(1H,3H)-dione derivatives are predisposed to act as CB2R agonists. acs.org

| Substituent Position on Quinoline-2,4(1H,3H)-dione Core | Resulting Cannabinoid Type 2 Receptor (CB2R) Activity |

| C5- or C8- | Agonist |

| C6- or C7- | Antagonist |

This table summarizes the findings from a study on quinoline-2,4(1H,3H)-dione analogs and their activity at the CB2R. acs.org

Furthermore, 3D-QSAR studies on 2,4-disubstituted quinoline derivatives have successfully created models (CoMFA and CoMSIA) to predict the antimalarial activity of newly designed compounds. nih.gov These models help in understanding how different substitutions on the quinoline ring influence the biological outcome, thereby guiding the synthesis of more potent derivatives. nih.gov

Impact of Substituents on Electronic, Steric, and Spectroscopic Characteristics

Substituents on the quinoline-2,4(1H,3H)-dione ring system have a profound impact on the molecule's electronic, steric, and spectroscopic properties. The methyl group at the 5-position, for example, is an electron-donating group which can influence the electron density distribution across the aromatic system. The nature of substituents, whether electron-donating or electron-withdrawing, can affect the reactivity and interaction of the molecule with biological targets. mdma.ch

Computational studies using Density Functional Theory (DFT) are valuable for predicting the electronic properties of quinoline derivatives. dergipark.org.trrsc.org These methods can calculate parameters such as:

Molecular Polarizability: A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. nih.gov

Dipole Moment: A measure of the separation of positive and negative charges in a molecule. dergipark.org.tr

Frontier Molecular Orbital Energies (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for determining a molecule's reactivity and electronic transitions. rsc.orgnih.gov A smaller energy gap between the HOMO and LUMO suggests higher reactivity. rsc.org

Steric factors, which relate to the size and spatial arrangement of atoms, also play a critical role. The bulkiness of a substituent can influence the molecule's ability to fit into a binding site of a protein or enzyme.

Spectroscopic characterization through methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by theoretical DFT calculations, is essential for confirming the structure of newly synthesized derivatives. rsc.orgresearchgate.net A good agreement between experimental and simulated spectra helps to validate the predicted molecular geometry and electronic structure. rsc.org

Mechanistic Insights into Molecular Recognition and Binding Patterns (e.g., enzyme active site interactions)

Understanding how this compound derivatives interact with biological targets at a molecular level is key to explaining their mechanism of action. Molecular docking and dynamics simulations are powerful tools used to predict and analyze these interactions. nih.govnih.gov

Studies on related quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2 tyrosine kinase inhibitors have provided detailed insights into their binding modes. nih.gov These studies revealed that the compounds form specific hydrogen bonds with highly conserved amino acid residues in the enzyme's active site, such as Asp1222 in c-Met and Asp1046 in VEGFR-2. nih.gov These hydrogen bonds, along with hydrophobic interactions, are crucial for the stable binding of the inhibitor to the enzyme. nih.gov

Similarly, docking simulations of quinoline-2,4(1H,3H)-dione analogs with the cannabinoid type 2 receptor (CB2R) have been used to predict their interaction modes, which can guide further modifications to improve binding affinity and selectivity. acs.org The ability of a molecule to form these specific interactions determines its efficacy as a modulator of that target. nih.gov

| Target Enzyme/Receptor | Key Interacting Residues | Type of Interaction |

| c-Met Tyrosine Kinase | Asp1222, Met1160, Tyr1159 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 Tyrosine Kinase | Asp1046, Glu885, Cys919 | Hydrogen Bond, Hydrophobic |

| Cannabinoid Type 2 Receptor | Not specified | Predicted by docking simulations |

This table summarizes key binding interactions for quinazoline-2,4(1H,3H)-dione and quinoline-2,4(1H,3H)-dione derivatives with their respective biological targets. acs.orgnih.gov

The structural and mechanistic understanding of quinolone synthase, an enzyme that produces quinolone compounds, also provides a framework for how substrates bind and react within the active site, highlighting the roles of steric and electrostatic selectivity. nih.gov

Rational Design Principles for Tailoring Compound Properties (e.g., optical, electronic)

The insights gained from SAR/SPR studies form the basis for the rational design of new molecules with tailored properties. mdpi.com This process involves a multidisciplinary approach, combining computational chemistry, synthetic chemistry, and biological evaluation. mdpi.com

A primary tool in rational design is the use of 3D-QSAR models. acs.orgnih.gov These models generate a three-dimensional map of the physicochemical properties (e.g., steric and electrostatic fields) that are favorable or unfavorable for biological activity at different points around the molecular scaffold. acs.orgnih.gov This allows medicinal chemists to strategically place substituents to enhance the desired properties of the compound. nih.gov

The rational design process often involves:

Scaffold Hopping and Molecular Hybridization: Combining structural motifs from different known active compounds to create novel hybrids with potentially improved properties. researchgate.net

Structure-Based Design: Using the 3D structure of the target protein (e.g., from X-ray crystallography) to design molecules that fit perfectly into the binding site. rsc.org The co-crystal structure of a quinazoline-2,4(1H,3H)-dione derivative with PARP-1 has revealed a unique binding mode, which can be exploited for the design of new inhibitors. rsc.org

In Silico Screening: Using computational methods to predict the physicochemical and pharmacokinetic properties of designed compounds before their synthesis, which helps in prioritizing candidates with better drug-like characteristics. nih.govnih.gov

This approach has been successfully used to design quinoline and quinazoline (B50416) derivatives with various biological activities, including antimalarial agents, anticancer agents, and modulators of specific receptors like PPARγ. nih.govnih.govnih.gov Furthermore, the rational design of 1,2,3-triazole derivatives has led to the development of effective water-soluble blue fluorophores, demonstrating that these principles can also be applied to tailor optical properties for use as biological sensors. mdpi.com

Potential Applications of 5 Methylquinoline 2,4 1h,3h Dione and Its Derivatives in Advanced Materials and Chemical Synthesis

Applications in Materials Science

The inherent photophysical properties of the quinoline (B57606) core structure make its derivatives, including those based on the quinoline-2,4-dione framework, highly attractive for the development of new materials. scielo.br Their ability to absorb and emit light, coupled with good electron-accepting capabilities, forms the basis for their use in organic electronics and as sensitive fluorescent sensors. scielo.brcrimsonpublishers.com

Organic Electronics and Optoelectronic Materials

While specific research on 5-Methylquinoline-2,4(1H,3H)-dione in organic electronics is not extensively documented, the broader family of quinoline derivatives shows significant promise. Quinolines are recognized as fluorescent molecules with favorable electron-accepting properties, making them suitable for use in electronic devices. scielo.br The absorption and emission spectra of these derivatives can be customized by making strategic substitutions on the quinoline ring. scielo.br

The development of quinoline-based materials extends to creating fluorophores with tunable light emission through simple structural changes. nih.gov For instance, the synthesis of various quinoline derivatives has been shown to produce molecules with interesting photophysical characteristics, such as significant Stokes shifts, which is a desirable property for optoelectronic applications. rsc.org The investigation of quinoline structures, including their solid-state morphology, reveals that intermolecular interactions like π-stacking can influence their photophysical and liquid-crystalline properties, which are crucial for the performance of organic electronic materials. scielo.br

Fluorescent Probes and Sensors

Derivatives of the quinoline and quinolone framework are actively being developed as fluorescent tracers for labeling objects of interest in technical and biological analyses. nih.govresearchgate.net The core structure allows for simple modifications that can tune the light emission properties, making them versatile for creating highly sensitive probes. nih.govresearchgate.net

Quinoline-based fluorescent probes have been designed for a variety of applications, including bio-imaging and the detection of specific analytes. crimsonpublishers.com Their utility stems from several potential mechanisms, including Photo-Induced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). crimsonpublishers.comrsc.org These mechanisms allow for the design of "turn-on" or "turn-off" sensors that signal the presence of a target analyte through a change in fluorescence.

For example, quinoline-based sensors have been successfully developed for the detection of metal ions such as Zn²⁺, Mg²⁺, and Cu²⁺. rsc.orgnih.gov Some quinoline-2-thiol (B7765226) derivatives, which exist in equilibrium with the quinoline-2(1H)-thione tautomer, show a change in fluorescence in response to metals and pH variations. researchgate.net These sensors can be highly selective and sensitive, capable of detecting ions at micromolar concentrations. rsc.org The development of such probes often involves creating hybrid molecules where the quinoline scaffold is combined with other heterocyclic systems to enhance its sensing capabilities. crimsonpublishers.com

Table 1: Examples of Quinoline-Based Fluorescent Sensors and Their Properties

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Key Features |

|---|---|---|---|

| Quinoline-based Schiff base | Zn²⁺ and Mg²⁺ | PET and CHEF | 'Turn-on' fluorescence response; high selectivity. rsc.org |

| Quinoline-2-thiol derivatives | Metal ions, pH, HNO | Fluorescence quenching/enhancement | Versatile sensing based on tautomeric equilibrium. researchgate.net |

| Naphthoquinoline-dione conjugate | Cu²⁺ | Fluorescence quenching | Visible color change upon detection. nih.gov |

| Quinoline-benzothiazole chemosensor | Hg²⁺ | ESIPT | Applied for detection in HeLa cells. crimsonpublishers.com |

Role in the Development of Novel Organic Reactions and Methodologies

The quinoline-2,4(1H,3H)-dione skeleton is not only a target for synthesis due to its inherent properties but also serves as a valuable building block in the creation of more complex molecules. A variety of synthetic methods have been developed to access this core structure and its derivatives. For instance, a methyl triflate-promoted intramolecular Houben-Hoesch reaction of cyanoacetanilides provides a straightforward route to quinoline-2,4-diones. researchgate.net

Once formed, these structures can be further functionalized. For example, 3-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-diones can be subjected to oxidation to yield the corresponding aldehydes and carboxylic acids using reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent. nih.govresearchgate.net This demonstrates the utility of the quinoline-2,4-dione moiety as a stable scaffold for subsequent chemical transformations, enabling the synthesis of a diverse library of compounds. nih.govresearchgate.net Furthermore, the development of synthetic routes to quinazoline-2,4-dione alkaloids and their analogues highlights the importance of this chemical framework in medicinal chemistry. mdpi.com

Chemoinformatics and In Silico Drug-Likeness Prediction

In modern drug discovery and materials science, computational methods are indispensable for predicting the properties and potential applications of new molecules. Derivatives of quinoline-2,4-dione and the related quinazoline-2,4-dione are frequently the subjects of such in silico studies. researchgate.netnih.govmdpi.com

Chemoinformatics tools are used to perform molecular docking simulations, which predict how these compounds might bind to biological targets, such as enzymes or receptors. researchgate.netnih.govresearchgate.net For example, derivatives of quinazoline-2,4-dione have been docked against the main protease (Mpro) of SARS-CoV-2 to identify potential inhibitors. researchgate.netekb.eg These studies help in prioritizing compounds for synthesis and experimental testing.

Beyond docking, in silico methods are used to predict drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.commdpi.com These predictions assess the potential of a compound to be developed into a viable drug. For instance, studies on 4-phenyl-2-quinolone derivatives have involved calculating properties like the topological polar surface area (TPSA) to evaluate their potential for oral bioavailability. mdpi.com Similarly, computational models like Quantitative Structure-Activity Relationship (QSAR) are developed for classes like 4-(2-fluorophenoxy) quinoline derivatives to predict their biological activity and toxicity profiles, guiding the design of safer and more effective compounds. nih.gov

Future Research Directions and Outlook in Quinoline 2,4 1h,3h Dione Chemistry

Emerging Synthetic Paradigms and Green Chemistry Approaches

The synthesis of quinoline-2,4-diones is moving beyond traditional methods, which often rely on harsh conditions or toxic reagents. The future lies in developing more efficient, safer, and environmentally benign synthetic strategies.

A significant emerging paradigm is the adoption of green chemistry principles. Researchers are exploring novel routes that minimize waste and avoid hazardous substances. One promising strategy involves the use of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 feedstock. researchgate.net The synthesis of quinazoline-2,4(1H,3H)-diones, a related class of compounds, has been achieved from CO2 and 2-aminobenzonitriles, sometimes in water without any catalyst, highlighting a clean and potentially industrial-scale route. researchgate.net Such methodologies represent a substantial leap from conventional syntheses that used toxic reagents like phosgene. researchgate.net

Furthermore, the development of continuous flow reactions offers a modern alternative to batch processing. Continuous synthesis can provide better control over reaction parameters, improve safety, and allow for easier scalability. For instance, a continuous hydrogenation reaction using a Ru-Fe/γ-Al2O3 catalyst has been developed for synthesizing quinoline (B57606) compounds in green solvents like ethanol (B145695)/water, avoiding strong acids and oxidants. rsc.org Applying these principles to the synthesis of 5-Methylquinoline-2,4(1H,3H)-dione could lead to more sustainable and cost-effective production.

| Approach | Key Features | Potential Advantages | Relevant Research |

|---|---|---|---|

| CO2 as Feedstock | Utilizes abundant, non-toxic, renewable carbon source. | Environmentally friendly, reduces reliance on toxic reagents like phosgene. | Synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles. researchgate.net |

| Catalyst-Free Synthesis in Water | Uses water as a green solvent, eliminating the need for a catalyst. | Clean, simple, and has potential for industrial application. researchgate.net | Efficient synthesis of quinazoline-2,4(1H,3H)-diones in water. researchgate.net |

| Continuous Flow Reactions | Heterogeneous and continuous process with better reaction control. | Improved safety, scalability, and efficiency; uses green solvents. rsc.org | Synthesis of 2-methylquinoline (B7769805) compounds via continuous hydrogen transfer. rsc.org |

Advances in Spectroscopic and Computational Techniques for Comprehensive Characterization

The unambiguous structural confirmation of novel quinoline-2,4-dione derivatives is critical. Future research will increasingly rely on a sophisticated suite of analytical and computational tools to provide deep structural and functional insights.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. While standard 1H and 13C NMR are routine, the use of multi-dimensional techniques is becoming standard practice for complex structures. Detailed structural assignments are confirmed using 2D NMR experiments such as 1H-1H gs-COSY, 1H-13C gs-HSQC, and 1H-13C gs-HMBC. nih.gov For nitrogen-containing heterocycles like quinoline-2,4-diones, 1H-15N gs-HMBC experiments are a powerful tool for determining 15N chemical shifts at natural abundance, providing further structural verification. nih.govresearchgate.net

In parallel, computational chemistry is playing a more predictive and integral role. Molecular docking simulations are used to predict the binding modes of quinoline-2,4-dione ligands with biological targets, such as cannabinoid receptors. nih.gov Furthermore, techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling can generate predictive models that guide the rational design and modification of new derivatives with enhanced potency and selectivity. nih.gov This synergy between empirical spectroscopic data and in silico modeling accelerates the discovery process.

| Technique | Application in Quinoline-2,4-dione Research | Key Benefit |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Precise assignment of proton and carbon signals for unambiguous structure elucidation. nih.govresearchgate.net | Provides detailed connectivity and spatial relationships within the molecule. |

| 15N NMR Spectroscopy | Confirmation of the nitrogen-containing heterocyclic core structure. nih.gov | Offers an additional layer of structural proof, crucial for isomeric compounds. |

| Molecular Docking | Predicts binding affinity and interaction modes with protein targets (e.g., receptors, enzymes). nih.gov | Guides rational drug design by visualizing ligand-protein interactions. |

| 3D-QSAR | Develops predictive models relating molecular structure to biological activity. nih.gov | Helps prioritize synthetic targets and optimize lead compounds for desired properties. |

Exploration of Undiscovered Material Science Applications

While much of the focus on quinoline-2,4-diones has been on their biological activities, their inherent chemical properties make them attractive candidates for applications in material science. Future research is expected to increasingly explore this potential.

The quinoline-2,4-dione scaffold has been identified as having potential for the protection and property modification of both natural and synthetic materials. researchgate.net Specific undiscovered applications could include their use as novel UV absorbers, where the conjugated ring system can dissipate harmful UV radiation, thereby protecting materials from degradation. researchgate.net Their fluorescent properties could be harnessed to develop advanced optical brighteners or luminophores for use in sensors, displays, and security inks. researchgate.net

Moreover, the ability to functionalize the quinoline-2,4-dione core allows for the tuning of its electronic and physical properties. This opens the door to creating specialized molecules for advanced materials. For example, combining the quinoline scaffold with other heterocyclic systems, such as indoline-2,3-dione, can create hybrid structures with significant features for constructing new components for organic electronics. researchgate.net Research into the synthesis of such multi-component systems could lead to the development of novel organic semiconductors or photoactive materials. Other potential roles include serving as antidegradants and antioxidants in polymers and other synthetic materials. researchgate.net

Interdisciplinary Research Opportunities and Synergies

The full potential of this compound and related compounds will be unlocked through enhanced collaboration across scientific disciplines. The complexity of modern scientific challenges necessitates a synergistic approach, combining expertise from chemistry, biology, medicine, and material science.

A primary area of synergy is in drug discovery. The journey of a compound from a laboratory curiosity to a therapeutic agent requires a pipeline of interdisciplinary effort.

Chemistry & Pharmacology: Synthetic chemists can design and create novel derivatives, while pharmacologists evaluate their biological activity, for instance, as selective cannabinoid receptor modulators for treating inflammatory diseases or as potential anti-hypertensive agents. nih.govnih.gov

Computational & Structural Biology: Computational chemists can model ligand-receptor interactions to guide synthesis nih.gov, while structural biologists can determine the crystal structures of these complexes, providing definitive proof of the binding mode.

Medicine & Neurology: The established links between the broader quinoline class and neurology, psychiatry, and oncology suggest that targeted derivatives could be investigated as next-generation therapeutics for complex conditions like neurodegenerative diseases. nih.gov

Beyond medicine, a significant opportunity lies at the intersection of chemistry and material science. Chemists can synthesize functionalized quinoline-2,4-diones, which materials scientists and engineers can then incorporate into new polymers, coatings, or electronic devices to impart specific properties like UV resistance or luminescence. researchgate.net This collaboration is essential for translating molecular properties into tangible, high-performance materials.

常见问题

Basic: What are the common synthetic routes for 5-Methylquinoline-2,4(1H,3H)-dione and its derivatives?

Synthesis typically involves cyclization reactions or multi-step protocols. For example:

- Cyclization of precursors : Derivatives like pyrido[2,3-d]pyrimidine-2,4-diones are synthesized via cyclization of 2-chloronicotinic acid in dimethylformamide at 50°C .

- Multi-step reactions : Quinoline-dione derivatives often require sequential alkylation, condensation, and cyclization steps. Solvent choice (e.g., DMF, toluene) and catalysts (e.g., K₂CO₃) are critical for optimizing yields .

- Hantzsch reaction : Hexahydroquinoline-diones are synthesized using this method, which involves β-keto esters and ammonia .

Basic: How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and hydrogen bonding patterns, as seen in pyrimidine-dione derivatives .

- X-ray crystallography : Resolves crystal packing and stereochemistry, particularly for derivatives forming colorless crystals .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for validating synthetic products .

- IR spectroscopy : Detects functional groups like carbonyls (1700–1650 cm⁻¹) and amines (3300 cm⁻¹) .

Advanced: What experimental strategies can resolve contradictions in biological activity data for quinoline-dione derivatives?

- Comparative structure-activity relationship (SAR) studies : Analyze analogs with varied substituents (e.g., 5-methyl vs. 8-iodo groups) to isolate activity drivers .

- Dose-response assays : Quantify IC₅₀ values across cell lines to differentiate selective toxicity from non-specific effects .

- Enzyme inhibition profiling : Use kinetic assays (e.g., uracil phosphoribosyltransferase inhibition) to validate mechanistic hypotheses .

Advanced: How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

- Enzyme kinetics : Measure and changes to determine inhibition type (competitive/non-competitive) .

- Molecular docking simulations : Model interactions between the 5-methyl group and enzyme active sites (e.g., HIV reverse transcriptase) .

- Mutagenesis studies : Modify key residues in target enzymes to assess binding dependencies .

Basic: What are the primary biological activities reported for quinoline-2,4-dione derivatives?

- Antiviral activity : Derivatives interfere with viral replication by mimicking nucleosides .

- Anticancer effects : Inhibit cancer cell proliferation via DNA synthesis disruption or topoisomerase inhibition .

- Enzyme inhibition : Target enzymes like uracil phosphoribosyltransferase, critical in nucleotide metabolism .

Advanced: What methodological approaches optimize synthetic yields in multi-step syntheses?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps .

- Catalyst screening : Bases like NaH improve nucleophilic substitution efficiency .

- In-line monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction conditions dynamically .

Advanced: How do structural modifications (e.g., 5-methyl) influence physicochemical properties?

- Electron-withdrawing groups : Substituents like halogens (Br, Cl) increase electrophilicity, enhancing enzyme binding .

- Steric effects : Bulky groups (e.g., 8-iodo) alter molecular conformation, impacting solubility and bioavailability .

- Hydrogen bonding : The 5-methyl group may stabilize interactions with biological targets via hydrophobic contacts .

Basic: What analytical methods ensure purity and stability of quinoline-dione derivatives?

- Chromatography : Reverse-phase HPLC (C18 column, 25-min cycle) separates impurities .

- Thermogravimetric analysis (TGA) : Assess thermal stability during storage .

- UV-Vis spectroscopy : Monitor degradation under light/heat via absorbance shifts (e.g., 250–300 nm) .

Advanced: How do researchers validate target engagement in cellular assays?

- Fluorescent probes : Tag derivatives with fluorophores (e.g., FITC) to track cellular uptake .

- Knockout models : Use CRISPR-edited cell lines to confirm target-specific effects .

- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding affinity to purified enzymes .

Basic: What are the key safety considerations when handling quinoline-dione derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。